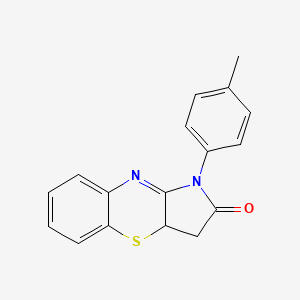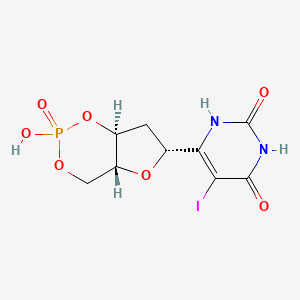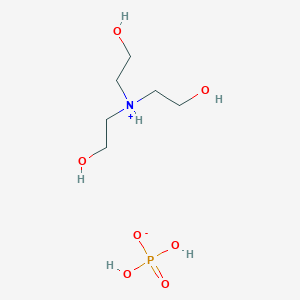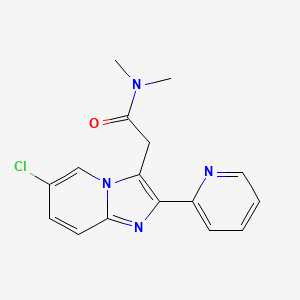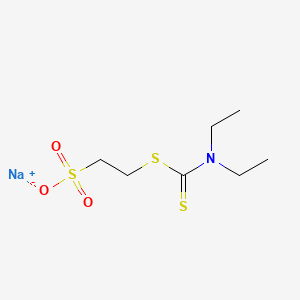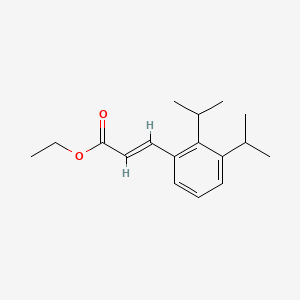
Ethyl 2,3-diisopropylcinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,3-diisopropilcinamato de etilo es un compuesto orgánico con la fórmula molecular C17H24O2. Es un derivado del ácido cinámico, donde el grupo etilo está unido al grupo carboxilo y los grupos 2,3-diisopropilo están unidos al anillo fenilo. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2,3-diisopropilcinamato de etilo se puede sintetizar mediante varios métodos. Un método común implica la esterificación del ácido 2,3-diisopropilcinámico con etanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo típicamente en condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial
En un entorno industrial, la producción de 2,3-diisopropilcinamato de etilo puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso también puede incluir pasos de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,3-diisopropilcinamato de etilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren reactivos como el ácido nítrico (HNO3) para la nitración o el bromo (Br2) para la bromación.
Principales productos formados
Oxidación: Formación de ácido 2,3-diisopropilcinámico o 2,3-diisopropilbenzaldehído.
Reducción: Formación de alcohol 2,3-diisopropilcinamílico.
Sustitución: Formación de derivados nitro o halogenados del 2,3-diisopropilcinamato de etilo.
Aplicaciones Científicas De Investigación
El 2,3-diisopropilcinamato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la formulación de fragancias y sabores debido a sus propiedades aromáticas.
Mecanismo De Acción
El mecanismo de acción del 2,3-diisopropilcinamato de etilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares microbianas o inhibir enzimas esenciales. Las propiedades antioxidantes del compuesto pueden resultar de su capacidad para eliminar los radicales libres y prevenir el daño oxidativo a las células.
Comparación Con Compuestos Similares
El 2,3-diisopropilcinamato de etilo se puede comparar con otros derivados del cinamato, como:
Cinamato de etilo: Carece de los grupos diisopropilo, lo que lo hace menos estéricamente impedido y potencialmente menos activo en ciertas reacciones.
2,3-Diisopropilcinamato de metilo: Estructura similar pero con un grupo éster metílico en lugar de un éster etílico, lo que puede afectar su reactividad y solubilidad.
Ácido 2,3-diisopropilcinámico: La forma de ácido carboxílico, que puede tener diferentes propiedades químicas y aplicaciones en comparación con la forma de éster.
El 2,3-diisopropilcinamato de etilo es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica.
Propiedades
Número CAS |
137886-46-5 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-16(18)11-10-14-8-7-9-15(12(2)3)17(14)13(4)5/h7-13H,6H2,1-5H3/b11-10+ |
Clave InChI |
BYGNQRLEXIWGHE-ZHACJKMWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C(=CC=C1)C(C)C)C(C)C |
SMILES canónico |
CCOC(=O)C=CC1=C(C(=CC=C1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


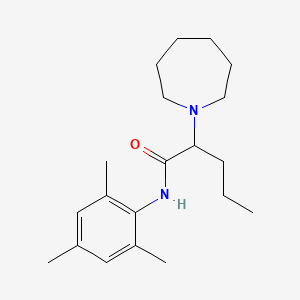
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)



